molecular formula C17H18N6O B4950331 [4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone

[4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone

Cat. No.: B4950331
M. Wt: 322.4 g/mol
InChI Key: OHBZFQDJDZNGET-UHFFFAOYSA-N
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Description

[4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridazine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazolopyridazine intermediate reacts with piperazine derivatives.

    Final Coupling with Phenylmethanone: The final step involves coupling the piperazine-triazolopyridazine intermediate with phenylmethanone, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, [4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone is investigated for its potential as a bioactive molecule. Its triazolopyridazine core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

    [4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone: shares similarities with other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylmethanone group, which can impart distinct biological and chemical properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-13-11-15(16-19-18-12-23(16)20-13)21-7-9-22(10-8-21)17(24)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBZFQDJDZNGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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